molecular formula C23H17BrClNO2 B2794429 1-{2-[[(Benzoyloxy)imino](4-bromophenyl)methyl]cyclopropyl}-4-chlorobenzene CAS No. 338415-68-2

1-{2-[[(Benzoyloxy)imino](4-bromophenyl)methyl]cyclopropyl}-4-chlorobenzene

Cat. No.: B2794429
CAS No.: 338415-68-2
M. Wt: 454.75
InChI Key: ZHYQKTKADZNEFS-XTCLZLMSSA-N
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Description

1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a cyclopropyl group, a benzoyloxyimino group, and halogenated phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-bromobenzene
  • 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene

Uniqueness

1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClNO2/c24-18-10-6-16(7-11-18)22(26-28-23(27)17-4-2-1-3-5-17)21-14-20(21)15-8-12-19(25)13-9-15/h1-13,20-21H,14H2/b26-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYQKTKADZNEFS-XTCLZLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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